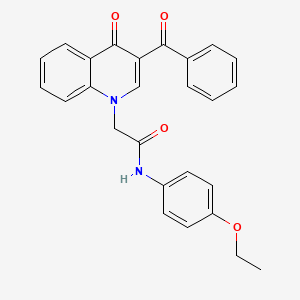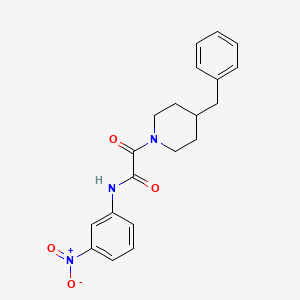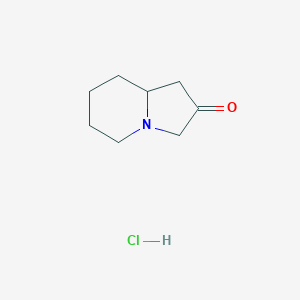
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline derivatives family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available reagents. Common starting materials include substituted anilines, benzoyl chlorides, and ethoxyphenyl acetic acids. Key steps often include amide formation, Friedel-Crafts acylation, and quinoline ring closure reactions under controlled conditions such as specific temperatures and the presence of catalysts like Lewis acids.
Industrial Production Methods: : In industrial settings, the production might scale up to include continuous flow processes and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and in-line purification techniques could be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound is known to undergo several types of chemical reactions including:
Oxidation: : Can be oxidized to form quinoline-4-carboxylic acids or other derivatives.
Reduction: : Can be reduced to modify its functional groups, affecting its activity and properties.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions usually involve solvents like dichloromethane or ethanol, and specific temperatures ranging from -78°C for reductions to reflux temperatures for other reactions.
Major Products: : The major products from these reactions vary but may include differently substituted quinoline derivatives, amides, and carboxylic acids.
Applications De Recherche Scientifique
This compound has broad applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its interactions with biological molecules, including proteins and enzymes.
Industry: : May be used in materials science for the development of new materials with specific properties.
Mécanisme D'action
The compound's mechanism of action largely depends on its interaction with molecular targets such as enzymes and receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and preventing the enzyme's function.
Comparaison Avec Des Composés Similaires
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is unique compared to other similar compounds due to its specific functional groups and molecular structure. Similar compounds might include:
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)acetamide: : Lacks the ethoxyphenyl substitution, altering its properties and reactivity.
N-(4-ethoxyphenyl)acetamide: : Missing the quinoline moiety, resulting in different biological activity and applications.
4-oxoquinoline derivatives: : While similar in the core structure, modifications in the substituents lead to distinct behaviors and uses.
This compound’s unique combination of a benzoyl group and an ethoxyphenyl acetamide moiety gives it distinct properties and makes it a valuable target for further research and application development.
Propriétés
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-20-14-12-19(13-15-20)27-24(29)17-28-16-22(25(30)18-8-4-3-5-9-18)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAYDAPDOAHLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)


